2-(Bromomethyl)-6-methylpyridine hydrobromide
Overview
Description
2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methylpyridine hydrobromide typically involves the bromination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-6-methylpyridine hydrobromide is used in various scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material science: It is used in the synthesis of polymers and other advanced materials.
Biological research: It is used as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methylpyridine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The methyl group can also participate in oxidation and reduction reactions, making the compound versatile in different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-6-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. The position of the methyl group also influences the reactivity and selectivity of the compound in various reactions.
Properties
IUPAC Name |
2-(bromomethyl)-6-methylpyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWDYXOGHHILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633222 | |
Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64114-29-0 | |
Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-6-methylpyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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